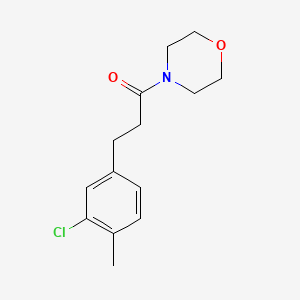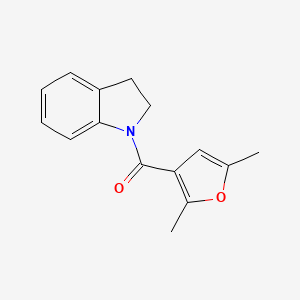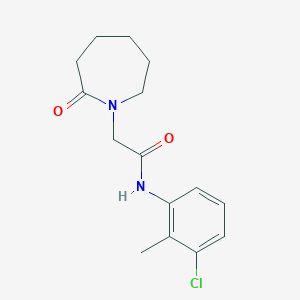
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, also known as MPMQ, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MPMQ is a quinoline-based compound that has been synthesized and studied for its pharmacological properties.
作用機序
The mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to inhibit the Akt signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have various biochemical and physiological effects. In vitro studies have shown that (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone can induce apoptosis, or programmed cell death, in cancer cells. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has also been found to inhibit the migration and invasion of cancer cells, which could prevent the spread of cancer to other parts of the body. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have antioxidant properties, which could protect cells from oxidative damage.
実験室実験の利点と制限
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it a cost-effective option for researchers. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to have low toxicity, making it a safe option for in vitro and in vivo studies. However, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain assays. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has a relatively short half-life, which can make it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. One area of research could focus on the optimization of the synthesis method to increase yields and purity. In addition, further studies could investigate the mechanism of action of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone, which could lead to the development of more effective therapeutic agents. Another area of research could focus on the use of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone in combination with other drugs to enhance its anticancer and neuroprotective properties. Overall, the study of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has the potential to lead to the development of new and effective treatments for various diseases.
合成法
The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone involves the reaction of 2-chloroquinoline with 4-methylpiperidine in the presence of a base. The resulting intermediate is then treated with acetic anhydride to yield the final product, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone. The synthesis of (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been optimized to increase yields and purity, making it a viable candidate for further research.
科学的研究の応用
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising anticancer agent. In addition, (4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone has been found to have neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-8-10-18(11-9-12)16(19)15-7-6-13-4-2-3-5-14(13)17-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTGPEUAQMKJTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)-quinolin-2-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)

![1-[(2-Chlorophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7473399.png)


![3-[(3,5-Dimethylphenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7473414.png)







